4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine 4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
Brand Name: Vulcanchem
CAS No.: 2415503-03-4
VCID: VC4507380
InChI: InChI=1S/C17H23N7O/c1-14-12-19-16(20-13-14)23-4-6-24(7-5-23)17-18-3-2-15(21-17)22-8-10-25-11-9-22/h2-3,12-13H,4-11H2,1H3
SMILES: CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4
Molecular Formula: C17H23N7O
Molecular Weight: 341.419

4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

CAS No.: 2415503-03-4

Cat. No.: VC4507380

Molecular Formula: C17H23N7O

Molecular Weight: 341.419

* For research use only. Not for human or veterinary use.

4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine - 2415503-03-4

Specification

CAS No. 2415503-03-4
Molecular Formula C17H23N7O
Molecular Weight 341.419
IUPAC Name 4-[2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Standard InChI InChI=1S/C17H23N7O/c1-14-12-19-16(20-13-14)23-4-6-24(7-5-23)17-18-3-2-15(21-17)22-8-10-25-11-9-22/h2-3,12-13H,4-11H2,1H3
Standard InChI Key LKYIQRNVRUNKAM-UHFFFAOYSA-N
SMILES CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4

Introduction

Synthesis and Preparation

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidine and piperazine rings, followed by their coupling and subsequent attachment to the morpholine ring. Common methods might include nucleophilic substitution reactions and coupling reactions under controlled conditions.

Biological and Medicinal Applications

Compounds with similar structures are often used in medicinal chemistry as scaffolds for drug design. They can interact with biological targets such as enzymes and receptors, potentially leading to therapeutic effects. For example, pyrimidine derivatives are known for their anticancer and antiviral properties .

Comparison with Similar Compounds

Similar compounds, such as 4-Methoxy-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine, have been studied for their biological activities and chemical reactivity. These compounds are valuable in research due to their unique substitution patterns, which can confer distinct biological activities.

Future Research Directions

Further research on 4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine would involve detailed synthesis protocols, structural characterization, and biological activity assessments. This could include studying its interactions with specific enzymes or receptors and evaluating its potential as a lead compound for drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator